Exhaustive vs. Selective Suzuki–Miyaura Alkylation: 2,6-Dibromo Core Outperforms 2,6-Dichloro Under Limiting Boronic Ester Conditions
The 2,6-dibromopyridine core—identical to that present in tert-butyl ((2,6-dibromopyridin-4-yl)methyl)carbamate—undergoes near-exclusive exhaustive Suzuki–Miyaura alkylation when the boronic ester is used as the limiting reagent (entry 17). In contrast, 2,6-dichloropyridine under the same conditions preferentially delivers the mono-alkylated product (entry 16) [1]. This establishes that the dibromo building block enables a decisive switch in product selectivity in a single operation without requiring an excess of the organoboron coupling partner.
| Evidence Dimension | Product selectivity in Suzuki–Miyaura alkylation with limiting boronic ester |
|---|---|
| Target Compound Data | 2,6-Dibromopyridine gives nearly exclusively exhaustively coupled 2,6-diheptylpyridine (5a) when heptyl boronic pinacol ester (6a) is the limiting substrate (entry 17). |
| Comparator Or Baseline | 2,6-Dichloropyridine under identical conditions gives predominantly selectively coupled 2-heptyl-6-chloropyridine (4a) when 6a is limiting (entry 16). |
| Quantified Difference | Exhaustive coupling (dibromo) vs. selective mono-coupling (dichloro) in the same flask; 2,6-dibromopyridine also delivers 94% isolated yield of the di-coupled product when using excess boronic ester (entry 1). |
| Conditions | Pd(OAc)₂ (1 mol%), Ad₂PnBu (3 mol%), LiOtBu, dioxane/H₂O (4:1), 100 °C. |
Why This Matters
For research groups synthesizing symmetrical 2,6-disubstituted pyridines, the dibromo building block eliminates the need for excess boronic ester and reduces waste, while the dichloro variant mandates a different stoichiometric strategy.
- [1] Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Chem. Commun. 2017, 53, 7270–7273. View Source
